FT3967385

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

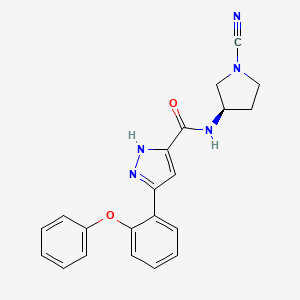

Molecular Formula |

C21H19N5O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H19N5O2/c22-14-26-11-10-15(13-26)23-21(27)19-12-18(24-25-19)17-8-4-5-9-20(17)28-16-6-2-1-3-7-16/h1-9,12,15H,10-11,13H2,(H,23,27)(H,24,25)/t15-/m1/s1 |

InChI Key |

ZCZORDHKKSMJRA-OAHLLOKOSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

FT3967385 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of FT3967385 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as FT385) is a novel, selective, and covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30, this compound promotes the clearance of dysfunctional mitochondria, a process implicated in the pathology of several neurodegenerative diseases, including Parkinson's disease.[2][4][5] This document provides a detailed overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from key experiments, and the methodologies used to characterize its activity.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of USP30, which in turn enhances the PINK1/Parkin-mediated mitophagy pathway.[1][6] Under normal physiological conditions, USP30 removes ubiquitin chains from proteins on the outer mitochondrial membrane, acting as a negative regulator of mitophagy.[2][3] When mitochondria become damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[3] This initiates a feed-forward mechanism where Parkin ubiquitinates various outer mitochondrial membrane proteins, including the translocase of outer mitochondrial membrane 20 (TOM20).[2][7] These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

This compound covalently binds to USP30, inhibiting its deubiquitinating activity.[2] This leads to an accumulation of ubiquitin chains on mitochondrial proteins, effectively "setting the trigger" for the amplification of the PINK1/Parkin signal.[1][2] The enhanced ubiquitination of mitochondrial substrates, particularly TOM20, serves as a robust biomarker for USP30 inhibition by this compound.[2][8][9] This ultimately leads to an increased flux of mitophagy and the clearance of damaged mitochondria.[7]

Signaling Pathway

The following diagram illustrates the role of this compound in the PINK1/Parkin-mediated mitophagy pathway.

Caption: The inhibitory effect of this compound on USP30 within the PINK1/Parkin mitophagy pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the characterization of this compound.

Table 1: In Vitro Inhibition of Recombinant USP30

| Parameter | Value | Description |

|---|

| IC₅₀ | ~50 nM | Concentration of this compound required to inhibit 50% of recombinant USP30 activity using a ubiquitin-rhodamine substrate.[2] |

Table 2: Selectivity Profile

| Assay | Result | Description |

|---|

| Ubiquigent DUB Profiler Screen | High selectivity for USP30 at concentrations up to 200 nM.[7] | At higher concentrations, some off-target effects were observed.[7] |

Table 3: Cellular Activity in SH-SY5Y Neuroblastoma Cells

| Biomarker | Effect | Conditions |

|---|---|---|

| TOM20 Ubiquitination | Significant enhancement | Treatment with this compound under depolarizing conditions (1-hour treatment).[2] |

| Mitophagy Flux | Increased | Observed in both human retinal pigment epithelial-1 (RPE-1) and SH-SY5Y cells.[7] |

| Phospho-Ser65 Ubiquitin | More rapid generation | In cells treated with this compound.[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant USP30 Inhibition Assay

-

Objective: To determine the concentration-dependent inhibition of USP30 by this compound.

-

Methodology:

-

Recombinant USP30 enzyme activity was measured using ubiquitin-rhodamine as a substrate.

-

The enzyme was incubated with varying concentrations of this compound.

-

The rate of ubiquitin-rhodamine cleavage was monitored by measuring the increase in fluorescence.

-

Progress curves were generated to characterize the nature of the inhibition (covalent).[2]

-

Bio-layer interferometry was used to confirm the covalent binding by observing the lack of a significant off-rate after removal of the inhibitor.[2]

-

Proteomics and Ubiquitylome Analysis in SH-SY5Y Cells

-

Objective: To compare the effects of chemical inhibition of USP30 with this compound to the genetic knockout of USP30.

-

Methodology:

-

Wild-type and USP30 knockout (KO) SH-SY5Y neuroblastoma cells expressing endogenous Parkin were used.

-

Wild-type cells were treated with this compound, while another set of wild-type and KO cells were left untreated.

-

Mitochondria were depolarized to induce mitophagy.

-

Cells were lysed, and proteins were digested. For ubiquitylome analysis, ubiquitinated peptides were enriched.

-

Samples were analyzed by mass spectrometry to identify and quantify changes in the total proteome and the ubiquitylome.[2]

-

TOM20 Ubiquitination Assay

-

Objective: To assess the effect of this compound on the ubiquitination of the USP30 substrate, TOM20.

-

Methodology:

-

SH-SY5Y cells (wild-type, USP30 KO, and wild-type treated with this compound) were subjected to mitochondrial depolarization for a short period (e.g., 1 hour) to minimize TOM20 degradation.

-

Cells were lysed, and TOM20 was immunoprecipitated.

-

The immunoprecipitated samples were then analyzed by Western blotting using an anti-ubiquitin antibody to detect the levels of ubiquitinated TOM20.

-

The results in inhibitor-treated cells were compared to those in USP30 KO cells to confirm the on-target effect of the drug.[2]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the on-target cellular activity of this compound.

Caption: Workflow for assessing TOM20 ubiquitination in response to this compound treatment.

Conclusion

This compound is a potent and selective inhibitor of USP30 that enhances mitophagy by preventing the deubiquitination of proteins on the outer mitochondrial membrane. Its mechanism of action has been well-characterized through a series of in vitro and cellular assays, which demonstrate its ability to recapitulate the effects of genetic USP30 loss.[1][2] The enhancement of TOM20 ubiquitination serves as a key biomarker of its activity.[2][8][9] The targeted inhibition of USP30 by compounds such as this compound holds therapeutic promise for neurodegenerative diseases associated with mitochondrial dysfunction.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

FT3967385: A Selective Covalent Inhibitor of USP30 for the Modulation of Mitophagy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin. Dysregulation of mitophagy is implicated in a range of pathologies, most notably Parkinson's disease, making USP30 an attractive therapeutic target. This document provides a detailed technical overview of FT3967385 (also referred to as FT385), a potent and selective covalent inhibitor of USP30, designed to serve as a tool for studying USP30 biology and as a lead compound for therapeutic development.

Mechanism of Action and Biochemical Profile

This compound is a modified N-cyano pyrrolidine that acts as a selective, covalent inhibitor of USP30. Its mechanism involves the covalent modification of the USP30 active site, leading to irreversible inhibition. This covalent binding is characterized by a lack of a significant off-rate as determined by bio-layer interferometry.

Quantitative Inhibitory Activity

The inhibitory potency and kinetics of this compound against recombinant human USP30 have been extensively characterized. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Method |

| IC | ~1 nM | In vitro fluorescence-based activity assay |

| K | 190 ± 40 nM | Enzyme progress curve analysis |

| k | 0.057 ± 0.004 s | Enzyme progress curve analysis |

| Binding Mechanism | Covalent | Bio-layer Interferometry (BLI) |

Table 1: In vitro inhibitory parameters of this compound against USP30. Data sourced from Rusilowicz-Jones et al. (2020).

Selectivity Profile

The selectivity of this compound was assessed using the Ubiquigent DUB profiler™ screen against a panel of USP enzymes. At concentrations up to 200 nM, this compound demonstrates high selectivity for USP30. The only other USP family member showing significant inhibition was USP6, a plasma membrane-associated deubiquitinase with a highly restricted expression profile.

| USP Family Member | % Inhibition at 200 nM |

| USP30 | >80% |

| USP6 | ~40% |

| Other USPs | <20% |

Table 2: Selectivity of this compound against a panel of USP deubiquitinating enzymes. Data represents approximate inhibition at a 200 nM concentration of the inhibitor.

Signaling Pathway Context

This compound directly impacts the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of Parkin. Parkin, in turn, ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation. USP30 opposes this process by removing these ubiquitin chains. By inhibiting USP30, this compound effectively lowers the threshold for mitophagy initiation, leading to an amplification of mitochondrial ubiquitylation.

Caption: The role of this compound in the PINK1/Parkin mitophagy pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro USP30 Activity Assay

This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin-rhodamine substrate.

Workflow:

Caption: Workflow for the in vitro USP30 activity assay.

Methodology:

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.01% Triton-X, 1 mM L-glutathione, and 0.03% bovine gamma globulin.

-

Compound Preparation: Prepare an 11-point serial dilution of this compound in DMSO, followed by dilution in assay buffer.

-

Enzyme Preparation: Dilute recombinant human USP30 in assay buffer.

-

Assay Procedure:

-

Dispense this compound dilutions into a black 384-well plate.

-

Add the diluted USP30 enzyme to the wells and incubate.

-

Initiate the reaction by adding ubiquitin-rhodamine substrate.

-

Immediately begin kinetic fluorescence measurements using a plate reader.

-

-

Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC

50value.

Bio-Layer Interferometry (BLI) for Covalent Binding

BLI is used to confirm the covalent nature of this compound binding to USP30 by observing the lack of dissociation.

Methodology:

-

Immobilization: Immobilize biotinylated USP30 onto streptavidin-coated biosensors.

-

Baseline: Equilibrate the biosensors in the assay buffer.

-

Association: Transfer the biosensors to wells containing various concentrations of this compound and monitor the binding signal for approximately 180 seconds.

-

Dissociation: Move the biosensors back to wells containing only the assay buffer and monitor the signal for an extended period.

-

Analysis: A lack of a significant decrease in the signal during the dissociation phase is indicative of covalent binding.

Cell-Based Target Engagement (Activity Probe Assay)

This assay confirms that this compound engages USP30 within a cellular context.

Methodology:

-

Cell Treatment: Treat intact SH-SY5Y cells with varying concentrations of this compound for 4 hours at 37°C.

-

Homogenization: Prepare cell homogenates from the treated cells.

-

Probe Incubation: Incubate the homogenates with a ubiquitin-propargyl (Ub-PA) probe for 15 minutes at 37°C. This probe covalently binds to the active site of DUBs.

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C.

-

Western Blot Analysis: Analyze the samples by Western blot using an anti-USP30 antibody.

-

Successful binding of the Ub-PA probe results in an upward molecular weight shift of the USP30 band.

-

Pre-incubation with this compound will occupy the active site, preventing probe binding and thus showing a down-shifted band compared to the probe-only control.

-

TOM20 Ubiquitination Assay

This Western blot-based assay uses the ubiquitination status of the mitochondrial protein TOM20 as a robust biomarker for USP30 inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Culture hTERT-RPE1 cells overexpressing YFP-Parkin or SH-SY5Y cells with endogenous Parkin.

-

Treat cells with 200 nM this compound or DMSO (vehicle control).

-

Induce mitophagy where required by treating with Antimycin A (1 µM) and Oligomycin A (1 µM) for 1-4 hours.

-

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against TOM20 and a loading control (e.g., GAPDH or Vinculin).

-

Incubate with appropriate secondary antibodies and visualize the bands.

-

-

Analysis: Inhibition of USP30 by this compound leads to an accumulation of higher molecular weight, ubiquitinated forms of TOM20, which appear as a smear or distinct bands above the unmodified TOM20 band.

Conclusion

This compound is a highly potent and selective covalent inhibitor of USP30. It effectively recapitulates the genetic loss of USP30, leading to increased ubiquitylation of mitochondrial substrates like TOM20 and enhancing the PINK1/Parkin signaling pathway for mitophagy. The detailed biochemical profile and robust cellular activity make this compound an invaluable tool for researchers investigating mitochondrial quality control and a promising starting point for the development of therapeutics for neurodegenerative and other diseases associated with impaired mitophagy.

The Role of FT3967385 in PINK1-PARKIN Mediated Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FT3967385, a selective inhibitor of the deubiquitinase USP30, and its role in the PINK1-PARKIN pathway of mitophagy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in neurodegenerative diseases and drug discovery.

Introduction: Targeting Mitophagy for Neuroprotection

Mitophagy, the selective degradation of damaged mitochondria via autophagy, is a critical cellular quality control mechanism.[1][2] Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative conditions, most notably Parkinson's disease (PD), where mutations in the PINK1 and PRKN genes (encoding Parkin) are linked to early-onset forms of the disease.[1][3][4] The PINK1-PARKIN pathway orchestrates the removal of damaged mitochondria, and enhancing this process is a promising therapeutic strategy.[5][6]

This compound has emerged as a potent tool compound for investigating and potentially augmenting this pathway. It is a selective, covalent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[7][8][9] By inhibiting USP30, this compound effectively lowers the threshold for initiating the clearance of damaged mitochondria.[7]

This compound: Mechanism of Action

This compound is an N-cyano pyrrolidine compound that selectively targets and inhibits USP30.[7] Its mechanism of action is centered on preventing the deubiquitination of mitochondrial outer membrane proteins, a crucial step in dampening the mitophagy signal.[5][7]

Under normal physiological conditions, the kinase PINK1 is continuously imported into healthy mitochondria and subsequently degraded.[4] Upon mitochondrial damage, characterized by membrane depolarization, PINK1 accumulates on the outer mitochondrial membrane.[2][4] This accumulation triggers the phosphorylation of ubiquitin molecules on mitochondrial proteins, creating a signal for the recruitment and activation of the E3 ubiquitin ligase Parkin.[7][10] Parkin then further ubiquitinates a host of mitochondrial surface proteins, marking the entire organelle for engulfment by an autophagosome and subsequent lysosomal degradation.[11][12]

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby acting as a brake on Parkin-mediated mitophagy.[5][7] this compound, by inhibiting USP30, allows for the sustained ubiquitination of these substrates, most notably the TOM20 component of the mitochondrial import machinery.[7][8] This enhanced ubiquitination state serves as a robust trigger for the amplification of the PINK1-PARKIN signaling cascade, leading to more efficient mitophagy.[7][9]

Signaling Pathway Diagram

Caption: Mechanism of this compound action in PINK1-PARKIN mitophagy.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound and its effects on the PINK1-PARKIN pathway.

Table 1: In Vitro Inhibitory Activity of this compound against USP30

| Parameter | Value | Method | Source |

| IC₅₀ | ~1 nM | Ubiquitin-rhodamine fluorogenic substrate assay with purified USP30 | [7][13] |

| Kᵢ | 110 ± 10 nM | Progress curves for ubiquitin-rhodamine processing by USP30 | [13] |

| kᵢₙₐ꜀ₜ | 0.049 ± 0.001 s⁻¹ | Progress curves for ubiquitin-rhodamine processing by USP30 | [13] |

Table 2: Cellular Activity of this compound

| Cell Line | Concentration | Effect | Source |

| SH-SY5Y | 200 nM | Increased TOM20 ubiquitination, mitolysosomal formation, and p-Ser65-Ub levels | [5] |

| RPE1 (YFP-Parkin) | Not specified | Enhanced ubiquitylation and loss of TOM20 | [7][13] |

Key Experimental Protocols

This section details the methodologies for experiments crucial to understanding the function of this compound.

Cell Culture and Mitochondrial Depolarization

-

Cell Lines:

-

Mitochondrial Depolarization:

-

To induce mitophagy, cells are treated with a combination of mitochondrial complex inhibitors, such as Antimycin A (a complex III inhibitor) and Oligomycin (an ATP synthase inhibitor), often referred to as 'A/O'.[11][14]

-

Alternatively, the protonophore Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to dissipate the mitochondrial membrane potential.[12] A typical treatment is 10 µM FCCP for 2 hours.[15]

-

Western Blotting for Mitophagy Markers

-

Objective: To assess the levels of key proteins involved in mitophagy, such as TOM20, phospho-S65-ubiquitin (pS65-Ub), and Parkin.

-

Protocol:

-

Treat cells with the desired concentration of this compound and/or a mitochondrial depolarizing agent for the specified duration.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against TOM20, pS65-Ub, HSP60 (as a mitochondrial loading control), and β-actin (as a whole-cell loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Proteomics Analysis of the Ubiquitylome

-

Objective: To identify and quantify changes in protein ubiquitination on a global scale following USP30 inhibition.

-

Protocol Overview (based on SILAC labeling): [7][13]

-

Culture SH-SY5Y cells in "light," "medium," and "heavy" SILAC media.

-

Treat the "heavy" labeled cells with this compound and the "medium" and "heavy" labeled cells with a mitochondrial depolarizing agent. The "light" labeled cells serve as the untreated control.

-

Lyse the cells by sonication in a urea-based buffer.

-

Combine equal amounts of protein from each condition.

-

Digest the proteins with trypsin.

-

Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on tryptic peptides.

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the relative abundance of ubiquitinated peptides between the different conditions based on the SILAC ratios.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Summary and Future Directions

This compound is a highly selective and potent inhibitor of USP30 that promotes PINK1-PARKIN mediated mitophagy by preventing the deubiquitination of key mitochondrial outer membrane proteins.[7] Its ability to enhance the clearance of damaged mitochondria makes it an invaluable research tool and a promising starting point for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[6][16]

Future research should focus on:

-

Evaluating the long-term effects of USP30 inhibition on mitochondrial and overall cellular health.[5]

-

Assessing the efficacy of this compound and its derivatives in in vivo models of neurodegeneration.[3]

-

Identifying the full spectrum of USP30 substrates to better understand the broader consequences of its inhibition.

This guide provides a foundational understanding of this compound's role in mitophagy. The provided data and protocols should enable researchers to further investigate this pathway and explore the therapeutic potential of USP30 inhibition.

References

- 1. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deubiquitinating enzymes regulate PARK2-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PINK1-PRKN mediated mitophagy: differences between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncovering the roles of PINK1 and parkin in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. USP30 sets a trigger threshold for PINK1-PARKIN amplification of mitochondrial ubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reconstitution of Parkin ubiquitin ligase activity using mouse and human mitochondria [protocols.io]

- 11. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]

- 14. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]

- 15. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches | Biochemical Journal | Portland Press [portlandpress.com]

- 16. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FT3967385: A Novel Modulator of Mitochondrial Ubiquitylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FT3967385, a selective inhibitor of the mitochondrial deubiquitylase USP30. By modulating the ubiquitylation of mitochondrial proteins, this compound has emerged as a significant tool for studying mitochondrial quality control and a potential therapeutic agent for neurodegenerative diseases. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of USP30 to Promote Mitophagy

This compound is a potent and selective N-cyano pyrrolidine-derived compound that covalently inhibits USP30, a deubiquitylase (DUB) localized to the outer mitochondrial membrane (OMM).[1][2] USP30 acts as a negative regulator of mitophagy, the selective autophagy of damaged mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[1][3]

The process of mitophagy is critical for cellular homeostasis, and its dysfunction is implicated in neurodegenerative conditions such as Parkinson's disease (PD).[1] The best-understood pathway governing mitophagy is the PINK1-PARKIN signaling cascade.[4][5] When mitochondria become damaged and depolarize, the kinase PINK1 accumulates on the OMM.[4] PINK1 then phosphorylates ubiquitin on Serine 65 (pS65-Ub), which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.[4] Activated Parkin then catalyzes the ubiquitylation of numerous OMM proteins, creating a "tag" that signals for the engulfment of the damaged mitochondrion by an autophagosome and its subsequent degradation.[4][5]

USP30 counteracts this process by removing the ubiquitin tags, thereby dampening the mitophagy signal.[1][2] By inhibiting USP30, this compound effectively removes this "brake" on mitophagy.[2] This leads to an amplification of mitochondrial ubiquitylation, particularly of components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, such as TOM20.[1][2][3] The increased ubiquitylation of the TOM complex serves as a nucleation point for PINK1 activity, setting a trigger for the robust amplification of the PARKIN-dependent ubiquitylation cascade and subsequent clearance of damaged mitochondria.[1][2] The ubiquitylation of TOM20 has been identified as a reliable biomarker for USP30 inhibition.[1][2][3]

Quantitative Data on this compound

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Cell Line/System | Comments |

|---|---|---|---|

| USP30 IC50 | Concentration-dependent | Recombinant USP30 | Inhibition measured using ubiquitin-rhodamine substrate.[1] |

| Selectivity | High for USP30 at ≤200 nM | Ubiquigent DUB profiler screen | Specificity decreases at higher concentrations.[5] |

| Off-rate | Not significant | Bio-layer interferometry | Indicates covalent inhibition.[1] |

Table 2: Cellular Effects of this compound

| Effect | Concentration | Cell Line | Key Findings |

|---|---|---|---|

| Increased TOM20 Ubiquitylation | 200 nM | SH-SY5Y neuroblastoma | Robust biomarker of USP30 inhibition.[1][6] |

| Increased p-Ser65-Ub levels | 200 nM | SH-SY5Y neuroblastoma | Indicates activation of the PINK1-PARKIN pathway.[6] |

| Enhanced Mitolysosome formation | 200 nM | SH-SY5Y neuroblastoma | Monitored using the mitoQC reporter.[6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial ubiquitylation.

3.1. Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells expressing endogenous Parkin are commonly used.[4]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine, at 37°C in a humidified atmosphere with 5% CO2.

-

Mitochondrial Depolarization: To induce mitophagy, cells are treated with a mitochondrial uncoupler such as 10 µM Oligomycin and 4 µM Antimycin A (O/A) for a specified duration (e.g., 2-4 hours).

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with the desired concentration of this compound (e.g., 200 nM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) before the addition of the mitochondrial depolarizing agents.

3.2. Western Blotting for Ubiquitylation Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitylases.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on precast polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against TOM20, Ubiquitin, pS65-Ub, and a loading control like GAPDH or β-actin.

-

Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

3.3. Proteomics Analysis of the Ubiquitylome

-

Objective: To identify and quantify changes in the ubiquitylation of mitochondrial proteins following USP30 inhibition.[2]

-

Sample Preparation: Cells are treated as described in section 3.1. Mitochondria can be enriched by differential centrifugation. Proteins are extracted, digested (e.g., with trypsin), and peptides containing the di-glycine (di-Gly) remnant of ubiquitin are enriched using specialized antibodies.

-

Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting spectra are searched against a protein database to identify the ubiquitylated proteins and the specific sites of modification. Quantitative analysis is performed to compare the abundance of ubiquitylated peptides between different treatment conditions (e.g., vehicle vs. This compound).

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of USP30 in mitochondrial quality control.[4] Its ability to enhance mitophagy by amplifying mitochondrial ubiquitylation highlights a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[5][7] The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the effects of this compound and other USP30 inhibitors. Future research will likely focus on the broader physiological consequences of USP30 inhibition, the identification of additional substrates, and the development of clinically viable USP30-targeted therapies.[7]

References

- 1. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel USP30 inhibitor recapitulates genetic loss of USP30 and sets the trigger for PINK1-PARKIN amplification of mitochondrial ubiquitylation | bioRxiv [biorxiv.org]

- 3. USP30 sets a trigger threshold for PINK1-PARKIN amplification of mitochondrial ubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel USP30 inhibitor recapitulates genetic loss of USP30 and sets the trigger for PINK1-PARKIN amplification of mitochondrial ubiquitylation | bioRxiv [biorxiv.org]

- 5. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

Unveiling FT3967385: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of FT3967385, a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and visualizes the relevant signaling pathways and experimental workflows.

Discovery and Rationale

This compound, also referred to as FT385, is a novel N-cyano pyrrolidine derivative identified as a highly selective inhibitor of USP30.[1][2][3] USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a critical negative regulatory role in mitophagy, the selective autophagic clearance of damaged mitochondria.[1][4][5] The PINK1-PARKIN signaling pathway is a key mechanism for initiating mitophagy in response to mitochondrial damage.[1][5][6] By removing ubiquitin chains from mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by PINK1 and PARKIN.[1][4][6]

Defective mitophagy is implicated in the pathogenesis of several neurodegenerative conditions, including Parkinson's disease.[1][5] Therefore, inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria and potentially ameliorate disease progression.[4][5][7] this compound was developed to recapitulate the effects of genetic loss of USP30, thereby promoting the ubiquitination of mitochondrial proteins and amplifying the PINK1-PARKIN signal for mitophagy.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its chemical structure as a 1-cyano-pyrrolidine derivative suggests a synthetic route based on established organic chemistry principles. The synthesis of related 1-cyano-pyrrolidine inhibitors of USP30 has been described in patent literature (WO/2017/093718). The following represents a plausible, generalized synthetic protocol.

Experimental Protocol: General Synthesis of 1-Cyano-Pyrrolidine Derivatives

This protocol is a generalized representation based on the known chemistry of similar compounds.

Step 1: Formation of the Pyrrolidine Ring

The pyrrolidine core can be synthesized through various established methods, such as the reductive amination of a suitable dicarbonyl compound with a primary amine or through cycloaddition reactions.

Step 2: Introduction of the Cyano Group

The N-cyano group is typically introduced by reacting the secondary amine of the pyrrolidine ring with a cyanating agent, such as cyanogen bromide (BrCN), in the presence of a base to neutralize the HBr byproduct.

Step 3: Functionalization of the Pyrrolidine Ring

The specific substituents on the pyrrolidine ring of this compound would be introduced through appropriate functional group transformations on the starting materials or intermediates. This could involve reactions such as amide bond formation, ether synthesis, or carbon-carbon bond-forming reactions to attach the desired side chains.

Step 4: Purification

The final compound would be purified using standard chromatographic techniques, such as flash column chromatography on silica gel, followed by characterization using methods like NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound is a covalent inhibitor of USP30, forming a stable bond with the active site cysteine residue (Cys77) of the enzyme.[1] This irreversible inhibition leads to the accumulation of ubiquitinated proteins on the mitochondrial outer membrane, a key signal for mitophagy.

Quantitative Data

| Parameter | Value | Assay | Reference |

| USP30 Inhibition | |||

| IC50 | ~4 nM | Recombinant USP30 activity assay (Ubiquitin-rhodamine substrate) | [1] |

| KI | 5.6 nM | Enzyme kinetics (Progress curves) | |

| kinact | 0.00067 s-1 | Enzyme kinetics (Progress curves) | |

| Selectivity | |||

| USP6 Inhibition | Significant at 200 nM | DUB profiler screen | [1] |

| Other USPs | Highly selective for USP30 at concentrations up to 200 nM | DUB profiler screen | [1] |

Experimental Protocols

-

Objective: To determine the concentration-dependent inhibition of USP30 by this compound.

-

Method: Recombinant USP30 enzyme is incubated with varying concentrations of this compound. The reaction is initiated by the addition of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. The IC50 value is calculated from the dose-response curve.[1]

-

Objective: To characterize the binding kinetics of this compound to USP30.

-

Method: Biotinylated USP30 is immobilized on streptavidin-coated biosensors. The biosensors are then dipped into solutions containing different concentrations of this compound. The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the interference pattern of light reflected from the biosensor surface. This allows for the determination of binding constants.[2]

-

Objective: To assess the selectivity of this compound against a panel of other deubiquitinating enzymes.

-

Method: this compound is screened at various concentrations against a library of recombinant DUBs. The activity of each DUB is measured in the presence and absence of the inhibitor using a suitable substrate. The percentage of inhibition for each DUB is then calculated to determine the selectivity profile.[1]

-

Objective: To confirm that this compound engages with USP30 in a cellular context.

-

Method: Cells or cell lysates are treated with this compound. A ubiquitin-based activity probe, such as ubiquitin-propargylamide (Ub-PA), which covalently binds to the active site of DUBs, is then added. The binding of the probe to USP30 is assessed by western blotting, looking for a molecular weight shift. Pre-incubation with this compound will prevent the binding of the probe, demonstrating target engagement.[2][7]

Cellular Effects of this compound

Treatment of cells with this compound leads to a phenotype that mimics the genetic knockout of USP30. This includes the increased ubiquitination of mitochondrial outer membrane proteins, most notably TOM20, a component of the mitochondrial protein import machinery.[1][3] This enhanced ubiquitination serves as a robust biomarker for USP30 inhibition.

Experimental Protocol: Analysis of Mitochondrial Protein Ubiquitination

-

Objective: To measure the effect of this compound on the ubiquitination of mitochondrial proteins.

-

Method: Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with this compound or a vehicle control. Mitochondria are then enriched by subcellular fractionation. The levels of ubiquitinated proteins in the mitochondrial fraction are analyzed by western blotting using antibodies against ubiquitin and specific mitochondrial proteins like TOM20.[3] For a more global view, the ubiquitylome of the mitochondrial fraction can be analyzed by mass spectrometry-based proteomics.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying this compound.

Caption: The PINK1-PARKIN mediated mitophagy pathway and the inhibitory action of this compound on USP30.

Caption: A typical experimental workflow for evaluating the cellular effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of USP30 in mitophagy and related cellular processes. Its high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of mitochondrial quality control. The recapitulation of the USP30 knockout phenotype by this compound provides a powerful chemical biology approach to study the therapeutic potential of USP30 inhibition in diseases associated with mitochondrial dysfunction. Further research into the synthesis and optimization of this compound and related compounds may pave the way for novel therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel USP30 inhibitor recapitulates genetic loss of USP30 and sets the trigger for PINK1-PARKIN amplification of mitochondrial ubiquitylation | bioRxiv [biorxiv.org]

- 3. search.library.uq.edu.au [search.library.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor | bioRxiv [biorxiv.org]

- 6. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

FT3967385: A Technical Whitepaper on its Role in Modulating Cellular Homeostasis via USP30 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of FT3967385, a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). It details the molecule's mechanism of action, its impact on the critical cellular homeostasis process of mitophagy, and the experimental data supporting these findings.

Introduction: The Role of USP30 in Cellular Quality Control

Cellular homeostasis relies on sophisticated quality control mechanisms to manage and recycle damaged organelles. Mitophagy, the selective degradation of dysfunctional mitochondria via autophagy, is a key process in maintaining cellular health, and its impairment is linked to neurodegenerative diseases such as Parkinson's Disease[1][2].

The PINK1/Parkin signaling pathway is a primary driver of mitophagy. Damage to mitochondria leads to the stabilization of the kinase PINK1 on the outer mitochondrial membrane (OMM), which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates numerous OMM proteins, flagging the damaged organelle for engulfment by an autophagosome and subsequent lysosomal degradation[1][3].

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) localized to the outer mitochondrial membrane that counteracts the action of Parkin[1][4]. By removing ubiquitin chains from OMM proteins, USP30 acts as a negative regulator or "brake" on mitophagy[4][5][6]. Targeting USP30 has therefore emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria in disease states[1][7].

This compound: A Selective, Covalent Inhibitor of USP30

This compound (also referred to as FT385) is a potent and highly selective N-cyano pyrrolidine-derived compound that acts as a covalent inhibitor of USP30[4][5][8]. Its targeted action against USP30 allows for the precise study and modulation of the mitophagy pathway, making it a valuable tool compound for research and a potential starting point for therapeutic development[6][9]. By inhibiting USP30, this compound effectively removes the brake on mitophagy, promoting the ubiquitination of mitochondrial proteins and enhancing the clearance of damaged mitochondria[4][8].

Mechanism of Action: Amplifying the Mitophagy Signal

The primary mechanism of this compound is the inhibition of USP30's deubiquitinase activity. This leads to a cascade of events that collectively enhance mitophagy and restore a key aspect of cellular homeostasis.

-

Inhibition of USP30: this compound covalently binds to USP30, inactivating its enzymatic function[4].

-

Increased Mitochondrial Ubiquitylation: With USP30 inhibited, the ubiquitin tags added by Parkin to OMM proteins are no longer efficiently removed. This results in a significant accumulation of ubiquitylated proteins on the mitochondrial surface[4][8].

-

Enhanced Parkin-PINK1 Amplification: The increased density of ubiquitin chains, particularly phospho-Ser65-Ubiquitin generated by PINK1, creates a positive feedback loop that further recruits and activates Parkin, amplifying the "eat-me" signal on the damaged mitochondrion[3][8][10].

-

Promotion of Mitophagic Clearance: The heavily ubiquitylated mitochondrion is recognized by autophagy receptors (e.g., NDP52, Optineurin), which bridge the organelle to the forming autophagosome, leading to its degradation[1][3].

The result is a more robust and efficient clearance of dysfunctional mitochondria, which is critical for the homeostasis of neuronal cells that are particularly vulnerable to mitochondrial damage[1].

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound.

Table 1: Inhibitor Specificity and Kinetics

| Parameter | Value | Cell/System | Description | Source |

|---|---|---|---|---|

| Selectivity | High for USP30 | Ubiquigent DUB profiler screen | At concentrations up to 200 nM, this compound shows high selectivity for USP30 over a broad panel of other USP enzymes. Minimal off-target inhibition was noted for USP6. | [3][4][8] |

| Binding Mechanism | Covalent | Bio-layer interferometry | Experiments show no significant off-rate after inhibitor removal, which is characteristic of a covalent binding mechanism. | [4] |

| Inhibition Type | Covalent | Enzyme kinetics | Progress curves for ubiquitin-rhodamine processing by recombinant USP30 are characteristic of a covalent inhibitor. |[4] |

Table 2: Cellular Activity of this compound

| Biomarker | Effect | Concentration | Cell Line | Description | Source |

|---|---|---|---|---|---|

| TOM20 Ubiquitylation | Increased | ~200 nM | SH-SY5Y Neuroblastoma | Inhibition of USP30 by this compound leads to a measurable increase in the ubiquitylation of the OMM protein TOM20, a key USP30 substrate. | [1][5][8] |

| p-Ser65-Ub Levels | Increased | 200 nM | SH-SY5Y Neuroblastoma | The inhibitor promotes a more rapid and extensive generation of phospho-Ser65 Ubiquitin, a key signal for Parkin recruitment and activation. | [1][10] |

| Mitolysosome Formation | Increased | 200 nM | SH-SY5Y Neuroblastoma | Using the mitoQC reporter system, treatment with this compound was shown to increase the formation of mitolysosomes, indicating enhanced mitophagy. |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize this compound.

Protocol 1: DUB Profiler Screening for Inhibitor Selectivity

-

Objective: To assess the selectivity of this compound against a panel of human deubiquitinating enzymes.

-

Methodology:

-

The Ubiquigent DUB profiler™ service is utilized.

-

This compound is screened at various concentrations (e.g., up to 200 nM) against a panel of recombinant USP enzymes.

-

The activity of each DUB is measured using a fluorescently labeled ubiquitin substrate, such as ubiquitin-rhodamine.

-

Inhibition is quantified by measuring the reduction in the rate of substrate cleavage in the presence of this compound compared to a vehicle control (e.g., DMSO).

-

Results are expressed as the percentage of remaining enzyme activity for each DUB at the tested concentrations.

-

Protocol 2: Proteomics and Ubiquitylome Analysis

-

Objective: To identify and quantify changes in the cellular proteome and ubiquitylome following USP30 inhibition by this compound, often in comparison to USP30 genetic knockout.

-

Methodology:

-

Cell Culture and Treatment: SH-SY5Y cells (which endogenously express Parkin) are cultured. Experimental groups include treatment with this compound, a vehicle control, and USP30 knockout cell lines. Cells may be treated with mitochondrial depolarizing agents (e.g., oligomycin and antimycin A) to induce mitophagy.

-

Cell Lysis and Protein Digestion: Cells are lysed, and proteins are extracted. Proteins are then digested into peptides, typically using trypsin.

-

diGly Peptide Enrichment: For ubiquitylome analysis, peptides containing the K-ε-GG (diGly) remnant (the signature left on a lysine residue after trypsin digestion of a ubiquitylated protein) are enriched using immunoprecipitation with anti-diGly remnant antibodies.

-

Mass Spectrometry: Both the total proteome and the enriched diGly peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: MS data is processed to identify and quantify thousands of proteins and ubiquitylation sites. Statistical analysis is performed to identify significant changes between treatment conditions, revealing the specific substrates of USP30.[4][8]

-

Protocol 3: Western Blotting for TOM20 Ubiquitylation

-

Objective: To provide a targeted validation of a key biomarker for USP30 inhibition.

-

Methodology:

-

Cell Treatment and Lysis: SH-SY5Y cells are treated with this compound or vehicle for a specified time course (e.g., 1-8 hours), often in the presence of mitochondrial depolarizing agents. Cells are then lysed in a buffer containing protease and DUB inhibitors.

-

Mitochondrial Fractionation (Optional): To enrich for the target protein, crude mitochondrial fractions can be prepared by differential centrifugation.

-

SDS-PAGE and Immunoblotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against TOM20 and a loading control (e.g., VDAC or actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The intensity of bands corresponding to unmodified TOM20 and higher molecular weight, ubiquitylated species of TOM20 are quantified. The ratio of ubiquitylated TOM20 to unmodified TOM20 is calculated to assess the effect of the inhibitor.[8][11]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway and experimental workflows described in this document.

Caption: The PINK1/Parkin mitophagy pathway and its modulation by this compound.

Caption: Experimental workflow for comparative proteome and ubiquitylome analysis.

References

- 1. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Role of Ubiquitin-Proteasome System in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel USP30 inhibitor recapitulates genetic loss of USP30 and sets the trigger for PINK1-PARKIN amplification of mitochondrial ubiquitylation | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel USP30 inhibitor recapitulates genetic loss of USP30 and sets the trigger for PINK1-PARKIN amplification of mitochondrial ubiquitylation | bioRxiv [biorxiv.org]

- 9. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 10. USP30 sets a trigger threshold for PINK1-PARKIN amplification of mitochondrial ubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

FT3967385: An In-depth Technical Guide to its Enzymatic Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of FT3967385, a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). The information presented is collated from peer-reviewed scientific literature and is intended to support researchers and professionals in drug development.

This compound, also referred to as FT385, is a novel N-cyano pyrrolidine-derived compound identified as a potent and selective covalent inhibitor of USP30.[1][2] USP30 is a deubiquitylase enzyme localized to the outer mitochondrial membrane that plays a crucial role in regulating mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, thereby enhancing the clearance of dysfunctional mitochondria.[4][5] This mechanism of action has significant therapeutic potential for neurodegenerative disorders such as Parkinson's disease, where impaired mitophagy is a key pathological feature.[3][4]

Quantitative Inhibition Data

The inhibitory activity of this compound against USP30 has been characterized through detailed kinetic studies. The compound exhibits properties of a covalent inhibitor, as evidenced by progress curves and bio-layer interferometry showing no significant off-rate.[2] Key quantitative parameters are summarized in the table below.

| Parameter | Value | Enzyme | Substrate | Assay Conditions | Source |

| KI | 1.0 ± 0.2 µM | Recombinant USP30 | Ubiquitin-Rhodamine | Not specified | [2] |

| kinact | 0.08 ± 0.002 min-1 | Recombinant USP30 | Ubiquitin-Rhodamine | Not specified | [2] |

| Selectivity | Highly selective for USP30 at concentrations up to 200 nM in a DUB profiler screen. Some off-target inhibition of USP6 was observed at higher concentrations. | Panel of deubiquitylating enzymes | Not specified | DUB profiler screen (Ubiquigent) | [2][6] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed descriptions of the protocols used to determine its enzymatic inhibition kinetics and cellular activity.

Recombinant USP30 Inhibition Assay

This assay measures the concentration-dependent inhibition of recombinant USP30 activity by this compound.

-

Enzyme and Substrate Preparation : Recombinant USP30 enzyme is purified. A fluorogenic substrate, such as ubiquitin-rhodamine, is used to monitor enzyme activity.

-

Reaction Mixture : The reaction is typically performed in a buffer solution (e.g., Tris or HEPES) at a physiological pH. The reaction mixture contains the recombinant USP30 enzyme, the ubiquitin-rhodamine substrate, and varying concentrations of this compound.

-

Incubation : The reaction is initiated by the addition of the substrate. The mixture is incubated at a constant temperature (e.g., 37°C).

-

Data Acquisition : The increase in fluorescence, resulting from the cleavage of the rhodamine moiety from ubiquitin by USP30, is measured over time using a fluorescence plate reader.

-

Data Analysis : The initial reaction velocities (vi) are calculated from the linear phase of the progress curves. For covalent inhibitors, kinetic progress curves are fitted to the equation y = (vi/kobs)(1 - exp(-kobsx)) to determine the observed rate constant (kobs). The kobs value is then plotted against the inhibitor concentration and fitted to the equation y = kinact/(1 + (KI/x)) to determine the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).[2]

Bio-layer Interferometry

This technique is used to measure the binding and dissociation kinetics of this compound to USP30, confirming its covalent binding nature.

-

Immobilization : Recombinant USP30 is immobilized on a biosensor tip.

-

Association : The biosensor tip is dipped into solutions containing various concentrations of this compound, allowing the inhibitor to bind to the immobilized enzyme. The change in the interference pattern of light reflected from the sensor surface is monitored in real-time, providing a measure of binding.

-

Dissociation : The biosensor tip is then moved to a buffer-only solution. The dissociation of the inhibitor from the enzyme is monitored. For a covalent inhibitor like this compound, no significant dissociation is expected.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of this compound with its target, USP30, in a cellular context.

-

Cell Treatment : Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with either this compound or a vehicle control.

-

Heating : The treated cells are heated to a range of temperatures. The binding of a ligand (this compound) to its target protein (USP30) can increase the thermal stability of the protein.

-

Lysis and Fractionation : After heating, the cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

-

Protein Detection : The amount of soluble USP30 at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis : A shift in the melting curve of USP30 to higher temperatures in the presence of this compound indicates direct target engagement.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: The PINK1/Parkin signaling pathway for mitophagy and the inhibitory action of this compound on USP30.

Caption: A typical experimental workflow for the characterization of an enzyme inhibitor like this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Selective USP30 Inhibitor FT3967385: A Modulator of TOM Complex Ubiquitination and Mitophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane. While not interacting directly with the Translocase of the Outer Mitochondrial Membrane (TOM) complex, this compound critically modulates its function by regulating the ubiquitination status of key TOM complex components. This guide provides a comprehensive overview of the mechanism of action of this compound, its indirect interaction with the TOM complex, and the downstream cellular consequences, with a focus on the induction of mitophagy. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of mitochondrial biology, neurodegenerative diseases, and drug discovery.

Introduction to the TOM Complex and USP30

The TOM complex is the primary gateway for the import of nuclear-encoded proteins into the mitochondria.[1][2][3] It is a multi-subunit machinery responsible for the recognition and translocation of precursor proteins across the outer mitochondrial membrane.[4][5] The proper functioning of the TOM complex is essential for mitochondrial homeostasis and overall cellular health.[1]

USP30 is a deubiquitinating enzyme (DUB) that is anchored to the outer mitochondrial membrane.[6][7] Its primary role is to counteract the ubiquitination of mitochondrial proteins, thereby acting as a negative regulator of mitophagy, the selective degradation of damaged mitochondria.[6][8] Key substrates of USP30 include components of the TOM complex, most notably TOM20.[3][6]

This compound: A Selective USP30 Inhibitor

This compound, also known as FT385, is a small molecule N-cyano pyrrolidine derivative that acts as a selective and covalent inhibitor of USP30.[4][6] Its inhibitory action on USP30 leads to a cascade of cellular events, primarily centered around the modulation of mitochondrial protein ubiquitination.[6]

The Indirect Interaction of this compound with the TOM Complex

The interaction between this compound and the TOM complex is indirect and is mediated by the inhibition of USP30. By inhibiting USP30, this compound prevents the removal of ubiquitin chains from TOM complex components, particularly TOM20.[3][6] This results in the accumulation of ubiquitinated TOM20 on the mitochondrial surface. This increased ubiquitination serves as a crucial signal for the initiation of the PINK1/Parkin-mediated mitophagy pathway.[3][7]

Signaling Pathway

The signaling pathway involving this compound, USP30, the TOM complex, and mitophagy is a critical process for mitochondrial quality control. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial proteins. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates outer mitochondrial membrane proteins, including TOM20.[6] USP30 counteracts this process by removing these ubiquitin chains.[6] Inhibition of USP30 by this compound enhances the ubiquitination of TOM20, amplifying the signal for mitophagy and subsequent degradation of the damaged mitochondrion by the autophagosome.[3][6]

Caption: this compound inhibits USP30, leading to increased TOM20 ubiquitination and subsequent mitophagy.

Quantitative Data

The inhibitory effect of this compound on USP30 and its downstream consequences on TOM20 ubiquitination have been quantified in various studies.

| Parameter | Value | Cell Line | Reference |

| This compound IC50 for USP30 | < 10 nM | Recombinant human USP30 | [6] |

| Increase in Ubiquitinated TOM20 | ~2-fold | SH-SY5Y cells treated with 200 nM this compound for 4h with AO | [3] |

| Increase in Mitolysosomes | Significant increase | SH-SY5Y-mitoQC cells treated with 200 nM this compound for 96h | [6] |

| AO: Antimycin A and Oligomycin A, mitochondrial depolarizing agents. |

Experimental Protocols

Cell Culture and Treatment

SH-SY5Y neuroblastoma cells are a commonly used model to study the effects of this compound.[3][6]

-

Cell Culture: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 200 nM) for the specified duration.[3] To induce mitochondrial damage and mitophagy, cells can be co-treated with mitochondrial depolarizing agents like Antimycin A (1 µM) and Oligomycin A (1 µM).[3]

Immunoblotting for Ubiquitinated TOM20

This protocol allows for the detection and quantification of ubiquitinated TOM20.[3]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against TOM20 and ubiquitin, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. The bands corresponding to ubiquitinated TOM20 will appear at a higher molecular weight than unmodified TOM20.

-

Quantification: Densitometry analysis is performed to quantify the ratio of ubiquitinated TOM20 to total TOM20.

SILAC-based Quantitative Proteomics for Ubiquitome Analysis

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative analysis of changes in the ubiquitinated proteome upon this compound treatment.[3]

Caption: A general workflow for quantitative proteomics using SILAC to study ubiquitination changes.

-

SILAC Labeling: SH-SY5Y cells are cultured for at least five passages in SILAC medium containing either "light" (12C6, 14N2-lysine and 12C6-arginine), "medium" (13C6-lysine and 13C6-arginine), or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.

-

Treatment: The differentially labeled cell populations are then treated with vehicle (DMSO), this compound, or mitochondrial depolarizing agents.

-

Cell Lysis and Protein Digestion: After treatment, the cell populations are combined, lysed, and the proteins are digested into peptides using trypsin.

-

Ubiquitinated Peptide Enrichment: Peptides containing the di-glycine remnant of ubiquitin are enriched using an antibody that recognizes this motif.

-

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of ubiquitinated peptides between the different treatment conditions is determined by comparing the signal intensities of the light, medium, and heavy isotopic peptide pairs.

Conclusion

This compound represents a valuable research tool for investigating the role of USP30 and the ubiquitination of the TOM complex in mitochondrial quality control. Its ability to selectively inhibit USP30 provides a means to modulate mitophagy, a pathway implicated in numerous diseases, including neurodegenerative disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the USP30-TOM complex axis.

References

- 1. Global ubiquitination analysis by SILAC in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Global Ubiquitination Analysis by SILAC in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for FT3967385 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria, by counteracting the ubiquitination of mitochondrial outer membrane proteins.[1] Inhibition of USP30 by this compound enhances the ubiquitination of key mitochondrial proteins, such as TOM20, thereby promoting the PINK1-Parkin signaling pathway and subsequent removal of dysfunctional mitochondria.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on USP30 activity, target engagement, and downstream modulation of mitophagy pathways.

Introduction

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease. The PINK1-Parkin pathway is a key mechanism for identifying and eliminating damaged mitochondria. This process is initiated by the accumulation of PINK1 on the outer membrane of depolarized mitochondria, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic degradation.

USP30 opposes this process by removing ubiquitin chains from mitochondrial substrates, thereby dampening the mitophagy signal.[1] As a selective inhibitor of USP30, this compound offers a valuable pharmacological tool to investigate the role of USP30 in mitochondrial homeostasis and to explore the therapeutic potential of enhancing mitophagy.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| USP30 IC50 | 15-30 nM | Recombinant human USP30 | Ubiquitin-Rhodamine 110 cleavage assay | [1] |

| Effective Concentration | 200 nM | SH-SY5Y | TOM20 Ubiquitylation Assay | [1] |

Table 2: Cellular Effects of this compound Treatment

| Endpoint | Observation | Cell Line | Conditions | Reference |

| TOM20 Ubiquitylation | Increased | SH-SY5Y | 200 nM this compound, 1-4h Antimycin A/Oligomycin A (1µM each) | [1] |

| USP30 Target Engagement | Confirmed | SH-SY5Y | Low nanomolar concentrations | [1] |

| Mitophagy Flux | Increased | SH-SY5Y-mitoQC | 200-500 nM this compound, 96h | [1] |

| p-Ser65-Ubiquitin Levels | Increased | SH-SY5Y | 200 nM this compound | [1] |

Experimental Protocols

Cell Culture of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal function and neurodegenerative diseases.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Prepare Complete Growth Medium: To the 1:1 EMEM/F12 base medium, add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.

-

Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, aspirate the growth medium and wash the cell monolayer once with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6. Change the medium every 2-3 days.

Assessment of TOM20 Ubiquitylation by Western Blot

This protocol details the induction of mitophagy and subsequent analysis of TOM20 ubiquitylation in SH-SY5Y cells treated with this compound.

Materials:

-

SH-SY5Y cells

-

This compound

-

Antimycin A (from Streptomyces sp.)

-

Oligomycin A (from Streptomyces diastatochromogenes)

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

4-15% Mini-PROTEAN® TGX™ Precast Protein Gels

-

Trans-Blot® Turbo™ Mini PVDF Transfer Packs

-

5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for blocking

-

Primary Antibodies:

-

Rabbit anti-TOM20 antibody

-

Mouse anti-Ubiquitin antibody

-

Mouse anti-β-Actin or anti-GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Clarity™ Western ECL Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Pre-treat cells with 200 nM this compound or DMSO for 2 hours.

-

Induce mitochondrial depolarization by adding Antimycin A and Oligomycin A to a final concentration of 1 µM each.

-

Incubate for 1-4 hours at 37°C.

-

Cell Lysis: Aspirate the medium and wash cells twice with ice-cold DPBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Western Blotting:

-

Load samples onto a 4-15% SDS-PAGE gel and run until the dye front reaches the bottom.

-